

# Pharmacokinetic Profile and Quantitative Data

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## Compound Focus: Fadrozole

CAS No.: 102676-47-1

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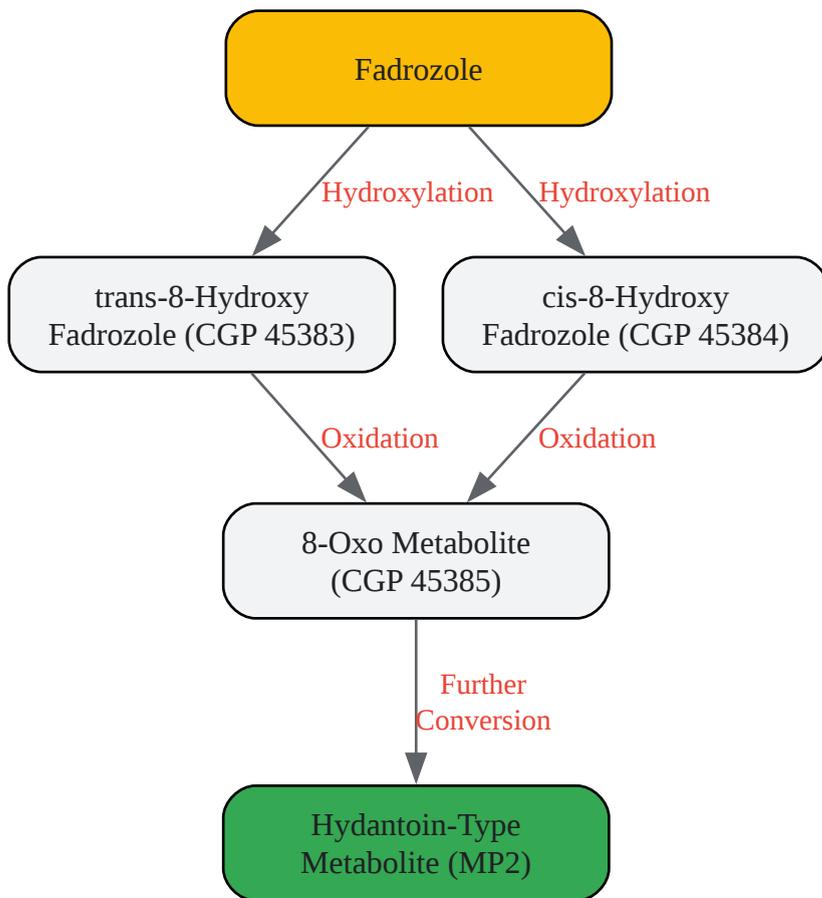
**Fadrozole** is rapidly absorbed and cleared, with key parameters characterized in human and rat studies.

Table 1: Key Pharmacokinetic Parameters of Fadrozole

Parameter	Value in Humans (Postmenopausal Women) [1]	Value in Rats (Female, 1 mg/kg oral) [2]
Time to Peak Plasma Concentration (T~max~)	Median 1-2 hours	0.5 hours (unchanged drug)
Elimination Half-Life (t~1/2~)	10.5 hours	3.1 hours (unchanged); 6.8 hours (radioactivity)
Oral Clearance (CL/F)	621 mL/min	Information Missing
Peak Plasma Concentration (C~max~)	Not Specified	269 ng eq./mL (unchanged)
Primary Route of Excretion	Information Missing	Urine (89.3% of dose)

**Absorption and Distribution:** **Fadrozole** is rapidly absorbed after oral administration [1]. In rats, the highest tissue concentrations were found in the adrenal glands, stomach, and liver [2].

**Metabolism and Excretion:** **Fadrozole** undergoes extensive metabolism, primarily through oxidation. The proposed metabolic pathway illustrates the sequence of biotransformation.



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*Proposed primary metabolic pathway of **Fadrozole** in rats based on identified metabolites [2].*

The **trans-8-hydroxy metabolite (CGP 45383)** is a major circulating metabolite in rats and is primarily excreted in urine as a glucuronide conjugate [2].

## Pharmacodynamics and Mechanism of Action

**Fadrozole** is a potent, reversible, non-steroidal Type II aromatase inhibitor that binds to the cytochrome P450 heme moiety [3].

**Table 2: Pharmacodynamic Inhibition Data**

Parameter	Value / Finding	Context
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| **Inhibitory Constant ( $K_{i}$ )** | 3.0 ng/mL (Estrone pathway) 5.3 ng/mL (Estradiol pathway) | In vivo, postmenopausal women [1] | | **Aromatase Inhibition (Clinical Dose)** | 82.4% (1 mg/day) 92.6% (2 mg twice daily) | In postmenopausal women [3] | | **Inhibition of Cortisol/Aldosterone Synthesis** | No clinically important inhibition at therapeutic doses [4] | Specific for aromatase | | **IC<sub>50</sub> for Aldosterone Synthase (CYP11B2)** | 1.6 nM (FAD286A enantiomer) | In vitro, human recombinant enzyme [4] |

**Fadrozole** suppresses plasma estrogen by inhibiting the conversion of androstenedione and testosterone to estrone and estradiol [1] [4]. The disparity between  $K_{i}$  values suggests two estrogen synthesis pathways may not be equivalent in terms of **fadrozole** inhibition [1].

The racemic drug's R-enantiomer, **FAD286A**, is highly potent and more selective for aldosterone synthase (CYP11B2) than for aromatase, forming the basis for developing aldosterone synthase inhibitors [4] [5].

## Experimental Protocol Summary

Understanding key experimental designs is critical for evaluating data and planning future studies.

### Protocol 1: Human Phase I Dose-Ranging Study [1]

- **Objective:** To investigate the relationship between in vivo androgen-to-estrogen conversion kinetics and plasma concentrations of **fadrozole**.
- **Subjects:** Postmenopausal women.
- **Dosing:** Ascending oral doses from 0.3 mg to 8 mg twice daily, each for 2 weeks.
- **Kinetic & Endocrine Evaluation:** Specifically performed for the 2 mg and 8 mg twice-daily regimens. Blood samples were collected to determine plasma drug concentrations and estrogen levels.
- **Data Analysis:** The in vivo drug inhibitory constant ( $K_{i}$ ) was calculated from the suppression of estrone and estradiol biosynthesis from their androgen precursors.

### Protocol 2: Rat Disposition Study [2]

- **Objective:** To investigate the absorption, distribution, metabolism, and excretion of **fadrozole**.
- **Animals:** Mainly female rats.
- **Dosing:** A single oral dose of 1 mg/kg carbon-14 labeled **fadrozole** hydrochloride (14C - CGS 16949A).
- **Sample Collection:** Plasma, tissues, urine, and feces were collected over 168 hours. Bile was collected from cannulated rats.
- **Metabolite Profiling:** Radioactivity was measured, and metabolites in plasma, urine, and bile were identified using chromatographic techniques.

## Research and Development Context

- **Therapeutic Use:** **Fadrozole** has been used for estrogen-dependent breast cancer, marketed in Japan under the brand name Afema [3].
- **Evolution of AIs:** As a second-generation AI, **fadrozole** offered improved selectivity over first-generation drugs like aminoglutethimide but was later superseded by third-generation AIs (anastrozole, letrozole, exemestane) with greater potency and specificity [6].
- **Repurposing for Aldosteronism:** The R-enantiomer of **fadrozole** (FAD286) is a potent aldosterone synthase inhibitor. Research and patent filings explore its use in treating conditions like primary aldosteronism, hypertension, and heart failure [4] [5]. A once-daily dosing regimen has been developed for an optimized R-**fadrozole** composition [5].

This technical overview synthesizes foundational pharmacokinetic, metabolic, and pharmacodynamic data on **fadrozole**. The repurposing of its enantiomer for aldosterone synthase inhibition represents a significant ongoing research area.

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